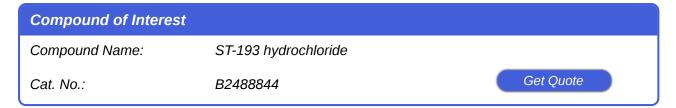


Preclinical Profile of ST-193 Hydrochloride: A Potent Arenavirus Entry Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ST-193 hydrochloride is a novel small-molecule inhibitor with potent and broad-spectrum activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans, including Lassa fever. Preclinical investigations have identified ST-193 as a promising candidate for the treatment of arenavirus infections. This technical guide provides a comprehensive overview of the preclinical data available for **ST-193 hydrochloride**, including its in vitro and in vivo efficacy, mechanism of action, and available pharmacokinetic and toxicological data.

In Vitro Efficacy

ST-193 hydrochloride has demonstrated potent inhibitory activity against a range of arenaviruses in vitro. The primary method for evaluating this activity has been the use of pseudotype virus entry assays, where a surrogate virus (such as a lentivirus) is engineered to express the envelope glycoprotein (GP) of the arenavirus of interest. Inhibition of viral entry is then measured, typically through a reporter gene like luciferase. Plaque reduction assays with live arenaviruses have also been employed to confirm the inhibitory effects.

Table 1: In Vitro Inhibitory Activity of **ST-193 Hydrochloride** Against Arenavirus Pseudotypes[1]



Arenavirus Glycoprotein	IC50 (nM)
Lassa (LASV)	1.6
Junin (JUNV)	0.62
Machupo (MACV)	3.1
Guanarito (GTOV)	0.44
Sabiá	0.2 - 12

In Vivo Efficacy

The in vivo efficacy of **ST-193 hydrochloride** has been evaluated in a lethal guinea pig model of Lassa fever.[2][3]

Table 2: In Vivo Efficacy of ST-193 Hydrochloride in a Lassa Virus Guinea Pig Model[2][3]

Treatment Group	Dose (mg/kg/day)	Administration Route	Survival Rate	Reduction in Viremia
ST-193	25	Intraperitoneal	62.5% (10/16)	2-3 log reduction
ST-193	80	Intraperitoneal	62.5% (10/16)	2-3 log reduction
Ribavirin	25	Intraperitoneal	0% (0/8)	-
Vehicle	-	Intraperitoneal	0% (0/7)	-

Mechanism of Action

ST-193 hydrochloride is an arenavirus entry inhibitor that specifically targets the viral envelope glycoprotein (GP) complex.[1][4] The proposed mechanism of action involves the following steps:

 Binding to the GP2 Subunit: ST-193 binds to the GP2 subunit of the arenavirus glycoprotein complex. The sensitivity to ST-193 is dictated by a segment of about 30 amino acids within the GP2 subunit, which includes the carboxy-terminal region of the ectodomain and the predicted transmembrane domain.[1]

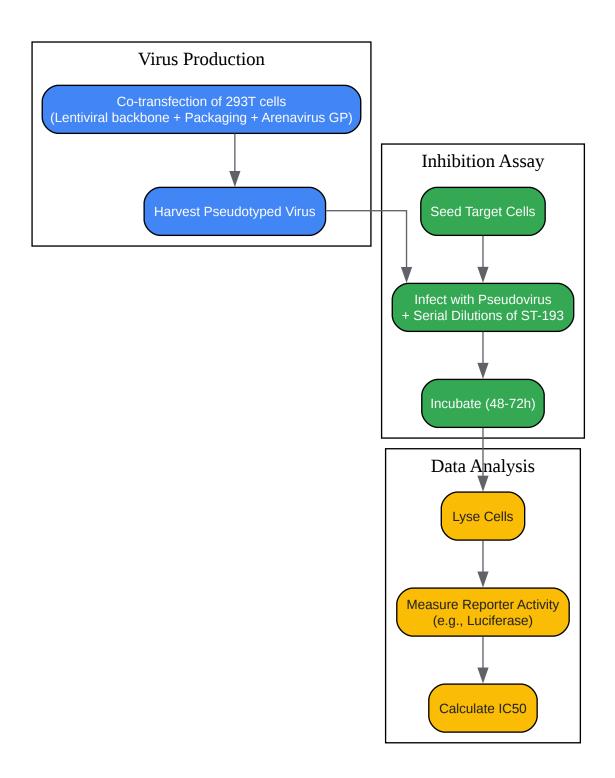






- Stabilization of the Prefusion Conformation: This binding stabilizes the prefusion conformation of the GP complex.[4][5]
- Inhibition of pH-Dependent Fusion: By stabilizing the prefusion state, ST-193 antagonizes the pH-dependent conformational changes in the GP complex that are necessary for the fusion of the viral and endosomal membranes.[4][5] This ultimately blocks the entry of the virus into the host cell cytoplasm.





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